8-Bromotheophylline
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromotheophylline involves several chemical strategies. One method includes the synthesis of 8-substituted theophyllineβ-D-ribofuranosides through chlorination and glycosylation processes. Nucleophilic displacement of halogen groups facilitates the creation of various 8-substituted theophylline derivatives (Ozola et al., 1993). Additionally, methods for synthesizing 8-pyridiniotheophyllinates highlight the versatility of 8-Bromotheophylline in reacting with pyridine or alkylpyridines in the presence of oxidizing agents, yielding novel compounds (Bobkov et al., 1991).
Molecular Structure Analysis
The structure and reactivity of 8-Bromotheophylline and its derivatives are critical for understanding their chemical properties. The ambiphilic nature of some molecules derived from 8-bromoquinoline or 8-iodoquinoline, for instance, showcases the potential for diverse chemical reactions and the formation of complex coordination complexes (Son et al., 2010).
Chemical Reactions and Properties
8-Bromotheophylline participates in various chemical reactions, indicating its reactivity and utility in synthesis. For example, the synthesis of 8-trimethylammoniotheophyllinate through reactions with organic acid chlorides demonstrates the compound's ability to undergo transformation and form new derivatives (Bobkov et al., 1992).
Physical Properties Analysis
While specific studies focusing solely on the physical properties of 8-Bromotheophylline are limited, the compound's solubility and formation of water-soluble salts have been noted. Over 30 water-soluble salts of 8-Bromotheophylline have been prepared, highlighting its potential for diverse applications and its chemical versatility (Holbert et al., 1955).
Chemical Properties Analysis
The chemical properties of 8-Bromotheophylline are influenced by its molecular structure and reactivity. Its ability to form various derivatives through reactions with different chemical agents reflects its broad utility in chemical synthesis. The synthesis of fused purinoquinazolines, for instance, demonstrates the potential of 8-Bromotheophylline to contribute to the creation of new heterocyclic ring systems (Settimo et al., 1995).
Scientific Research Applications
Synthesis of New Heterocyclic Systems : 8-Bromotheophylline is used in the synthesis of new heterocyclic systems such as purino[7,8-α]quinazoline-5,9,11(6H,8H,10H)-trione and purino[8,9-b]quinazo (Settimo et al., 1995), and for synthesizing purinobenzothiazine and pyridothiazinopurine derivatives (Settimo et al., 1998).
Potential DNA Radiosensitizer : 8-Bromoadenine (8BrA), related to 8-Bromotheophylline, is considered a potential DNA radiosensitizer for cancer radiation therapy due to its efficient interaction with low-energy electrons (Schürmann et al., 2017).
Stimulant Effect on the Central Nervous System : 8-Bromotheophylline derivatives have a stimulant effect on the central nervous system, improving the amplitude of evoked potentials in the brain cortex and rhythm assimilation (Samura Ba, 1983).
Diuretic in Water Retention : The salt 2-methyl-2-amino-1-propanol 8-bromotheophyllinate has been found useful as a diuretic in conditions like premenstrual tension (Holbert et al., 1955).
Study of Adenosine Neuromodulation : 8-Phenyltheophylline (8PT) enhances pyramidal cell responses in rat hippocampal slices, suggesting its potential as a tool for studying adenosine neuromodulation in the CNS (Corradetti et al., 1984).
Antibacterial and Anti-Fungal Activity : 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives exhibit potent antibacterial and anti-fungal activity, more so than standard drugs (Chaitanya et al., 2018).
Enzyme-Coenzyme Interactions : 8-Bromotheophylline is used as a co-enzyme by various enzymes, with significant binding affinity compared to other analogues (Lappi et al., 1980).
Safety And Hazards
When handling 8-Bromotheophylline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044768 | |
Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 300 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
8-Bromotheophylline | |
CAS RN |
10381-75-6 | |
Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Bromotheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
295-316 ºC | |
Record name | Bromotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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